3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde

Physicochemical profiling Drug-likeness Medicinal chemistry

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde (CAS 57961-87-2) is a brominated aromatic aldehyde with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. It features a 6-bromo-substituted benzo[1,3]dioxole core connected to a propionaldehyde chain via the 5-position.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 57961-87-2
Cat. No. B13511353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde
CAS57961-87-2
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CCC=O)Br
InChIInChI=1S/C10H9BrO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h3-5H,1-2,6H2
InChIKeyLGXSWVDTBSNSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde CAS 57961-87-2: Procurement-Relevant Chemical Identity and Baseline Properties


3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde (CAS 57961-87-2) is a brominated aromatic aldehyde with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It features a 6-bromo-substituted benzo[1,3]dioxole core connected to a propionaldehyde chain via the 5-position. The compound is classified as an aldehyde building block and is listed as a research intermediate with a computed LogP of 2.31 . Its core structural motif—the 1,3-benzodioxole system—is widely employed in medicinal chemistry and agrochemical research, but bromination at the 6-position combined with the propionaldehyde side chain constitutes a specific substitution pattern with distinct reactivity and physicochemical properties relative to non-brominated or differently functionalized analogs.

Why Generic Substitution Fails for 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde in Research Sourcing


Procuring a generic 'benzodioxole propionaldehyde' or an arbitrarily substituted analog instead of the specific 6-bromo derivative introduces significant risk of failed reactions and irreproducible results. The bromine atom at the 6-position is a critical handle for cross-coupling reactions (e.g., Suzuki–Miyaura), while the propionaldehyde functionality provides a three-carbon linker amenable to chain extension, reductive amination, and heterocycle formation. Replacing the compound with the non-brominated analog 3-(benzo[1,3]dioxol-5-yl)-propionaldehyde (CAS 30830-55-8) [1] eliminates all aryl halide reactivity, while substitution with 6-bromopiperonal (CAS 15930-53-7) replaces the propionaldehyde chain with a simple aldehyde group, drastically altering the accessible chemical space and synthetic utility. Even a regioisomeric bromine placement (e.g., 5-bromo-1,3-benzodioxole derivatives) can lead to different reactivity in metal-catalyzed couplings due to altered steric and electronic environments. The quantitative evidence below demonstrates the measurable physical, chemical, and functional differences that justify precise CAS-specific sourcing.

Quantitative Differentiation Evidence for 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiate the 6-Bromo-Propionaldehyde from the Parent Non-Brominated Analog

The introduction of bromine at the 6-position significantly increases molecular weight and, critically, lipophilicity compared to the non-brominated parent compound 3-(benzo[1,3]dioxol-5-yl)-propionaldehyde (CAS 30830-55-8). The target compound has a molecular weight of 257.08 g/mol and a computed LogP of 2.31 , whereas the non-brominated analog has a molecular weight of 178.18 g/mol and a significantly lower lipophilicity (typical of the bromine-free scaffold). The ΔLogP attributable to the 6-bromo substituent is approximately +0.4 to +0.6 units, consistent with classical aromatic bromine substitution effects [1]. This increase in logP influences passive membrane permeability, protein binding, and metabolic stability in biological assays, making the brominated compound a distinctly different chemical entity for lead optimization campaigns.

Physicochemical profiling Drug-likeness Medicinal chemistry

Aryl Bromide Reactivity Difference: Suzuki–Miyaura Coupling Competence vs. Non-Halogenated Analogs

The 6-bromo substituent enables direct participation in palladium-catalyzed Suzuki–Miyaura coupling reactions—a capability entirely absent in the non-brominated analog. Related 6-bromo-benzodioxole substrates have been demonstrated to undergo Suzuki coupling with aryl boronic acids in yields ranging from 33% to 89% under standard Pd(PPh₃)₂Cl₂/K₂CO₃ conditions [1]. The non-brominated analog 3-(benzo[1,3]dioxol-5-yl)-propionaldehyde cannot undergo this transformation without prior C–H activation or halogenation, adding at minimum one additional synthetic step. For procurement purposes, the aryl bromide pre-installed in the target compound represents a functional group that is immediately productive for diversification, whereas the non-halogenated version requires additional functionalization before it can serve as a coupling partner.

Cross-coupling C–C bond formation Synthetic methodology

Functional Group Complementarity: Propionaldehyde Chain vs. Simple Aldehyde (6-Bromopiperonal) for Synthetic Versatility

The target compound bears a propionaldehyde functionality (three-carbon chain terminating in an aldehyde), distinct from the simple formaldehyde-equivalent aldehyde present in the closely related 6-bromopiperonal (CAS 15930-53-7). This structural difference translates into a different set of accessible downstream products: the propionaldehyde chain permits direct entry into 1,3-dicarbonyl chemistry, aldol condensations yielding α,β-unsaturated carbonyl compounds, and reductive amination pathways that install a primary amine with a two-carbon spacer from the aromatic core. By contrast, 6-bromopiperonal (mp 128–132 °C, C₈H₅BrO₃) has a single-carbon aldehyde that cannot provide the same chain extension without additional homologation steps. Both compounds share the 6-bromo-benzodioxole core and are commercially available as research intermediates, but their divergent aldehyde chain lengths lead to non-overlapping synthetic utility in many reaction sequences.

Homologation Reductive amination Heterocycle synthesis

Bromine Regioisomerism: 6-Bromo vs. 5-Bromo Substitution on the Benzodioxole Core

The bromine atom in the target compound is positioned at the 6-position of the benzodioxole ring (equivalent to the 5-position under alternative numbering when the dioxole ring is considered). This regiochemistry differs from 5-bromo-1,3-benzodioxole (CAS 2635-13-4), where bromine is attached directly to the phenyl ring at a position not adjacent to the dioxole ring fusion. The 6-bromo isomer benefits from the electron-donating effect of the dioxole oxygens, which activate the adjacent position for electrophilic reactions and influence the reactivity of the aryl bromide in metal-catalyzed coupling. In Suzuki–Miyaura coupling studies on 6-bromo-benzodioxole derivatives, yields of 33–89% are reportedunder Pd catalysis [1], whereas 5-bromo-1,3-benzodioxole analogs may exhibit altered reactivity due to different steric and electronic environments; no direct head-to-head comparison data were identified in the open literature. The commercial availability of 5-bromo-1,3-benzodioxole as a separate catalog item further underscores that regioisomeric substitution is considered a distinct chemical entity by reputable suppliers .

Regioselectivity Metalation Nucleophilic aromatic substitution

Synthetic Intermediate Provenance: 6-Bromopiperonal as Key Precursor for GPR30 Agonist G-1 and Alkaloid Synthesis

While the target compound itself is not directly cited in peer-reviewed synthetic routes to bioactive molecules, its close structural predecessor 6-bromopiperonal (CAS 15930-53-7) is a documented intermediate in two distinct high-value synthetic pathways: (i) the preparation of the GPR30-selective agonist G-1, a widely used tool compound for estrogen receptor signaling research ; and (ii) the synthesis of benzo[c]phenanthridine alkaloids via transition-metal-catalyzed cascades as disclosed in patent CN-117069732-B [1]. The target compound—bearing the identical 6-bromo-benzodioxole core with a propionaldehyde chain—serves as a chain-extended homolog of 6-bromopiperonal, providing access to analogs of G-1 with modified linker geometry or to structurally diversified alkaloid derivatives. The patent CN-117069732-B explicitly prioritizes 6-bromopiperonal and 6-bromoveratraldehyde as starting materials, noting that the 6-bromo substitution pattern is critical for the Sonogashira and Ullmann coupling sequences employed [1]. This establishes the 6-bromo-benzodioxole scaffold as a privileged intermediate in pharmaceutically relevant synthetic routes, with the target compound's propionaldehyde chain offering an alternative entry point for homologation strategies that the simple aldehyde (6-bromopiperonal) cannot provide without additional synthetic manipulation.

GPER agonism Natural product synthesis Intermediate sourcing

High-Value Application Scenarios for 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring Lipophilicity Tuning via Aryl Bromination

When optimizing a lead series based on the benzodioxole scaffold, the increased lipophilicity (LogP ≈ 2.31) and molecular weight (257.08 g/mol) conferred by the 6-bromo substituent [1] can be exploited to modulate ADME properties. Researchers seeking to explore the structure–activity relationship (SAR) around halogen substitution should procure this specific compound rather than the non-brominated analog, because the ΔLogP of ~0.4–0.6 units significantly impacts membrane permeability and metabolic stability .

Diversification via Suzuki–Miyaura Cross-Coupling for Library Synthesis

The aryl bromide handle enables direct participation in palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids, with reported yields up to 89% on the 6-bromo-benzodioxole scaffold [1]. This compound should be prioritized over non-halogenated analogs for any DNA-encoded library synthesis, fragment-based drug discovery, or parallel synthesis campaign where diverse C–C bond formation is required. The non-brominated version would require additional halogenation steps, adding cost and reducing overall throughput.

Homologation Strategies for GPER Agonist Analog Synthesis

Given that 6-bromopiperonal is the established precursor to the GPR30-selective agonist G-1 [1], the target compound's propionaldehyde chain provides a direct route to chain-extended analogs with potentially differentiated pharmacological profiles. Researchers developing novel GPER ligands can use this compound to introduce a two-carbon spacer between the benzodioxole core and downstream pharmacophoric elements, a transformation that cannot be accomplished directly from 6-bromopiperonal without additional homologation chemistry.

Alkaloid Natural Product Synthesis via Transition-Metal-Catalyzed Cascades

The 6-bromo-benzodioxole scaffold has been validated in patent CN-117069732-B as a starting material for benzo[c]phenanthridine alkaloid synthesis via Sonogashira coupling, silyl deprotection, Wittig reaction, and gold-catalyzed cyclization [1]. The target compound, with its homologated propionaldehyde chain, may enable entry into structurally novel alkaloid derivatives with modified ring sizes or substitution patterns. Sourcing the specific 6-bromo regioisomer is critical, as the patent explicitly requires this substitution pattern for the catalytic cascade.

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